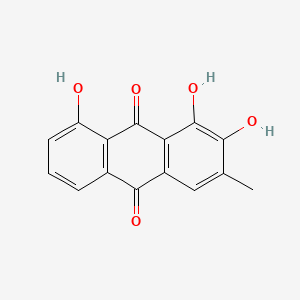

2-Hydroxychrysophanol

Descripción

Propiedades

IUPAC Name |

1,2,8-trihydroxy-3-methylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c1-6-5-8-11(15(20)12(6)17)14(19)10-7(13(8)18)3-2-4-9(10)16/h2-5,16-17,20H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQNVSNFEXPKHGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1O)O)C(=O)C3=C(C2=O)C=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70207049 | |

| Record name | 2-Hydroxychrysophanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1,2,8-Trihydroxy-3-methylanthraquinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033790 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

58322-78-4 | |

| Record name | 2-Hydroxychrysophanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58322-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxychrysophanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058322784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxychrysophanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Melting Point |

265 °C | |

| Record name | 1,2,8-Trihydroxy-3-methylanthraquinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033790 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Métodos De Preparación

Selection and Preparation of Biological Material

2-Hydroxychrysophanol is predominantly isolated from plant tissues, with roots, leaves, and latex identified as rich sources. For example, Hemerocallis fulva roots and Aloe megalacantha latex are dried, ground into fine powders, and subjected to solvent extraction. The choice of plant material significantly impacts yield, as hydroxylation patterns in anthraquinones vary across species and tissues.

Solvent Extraction Techniques

Initial extraction employs polar-nonpolar solvent systems to solubilize anthraquinones. A standardized protocol involves soaking powdered plant material in dichloromethane/methanol (1:1 v/v) for 24–48 hours, followed by filtration and solvent evaporation under reduced pressure. Ethyl acetate and petroleum ether mixtures are also effective for selective extraction, particularly in separating this compound from co-occurring compounds like chrysophanol and emodin.

Table 1: Natural Sources and Extraction Parameters

| Plant Source | Part Used | Solvent System | Yield (mg/g dry weight) |

|---|---|---|---|

| Hemerocallis fulva | Roots | CH₂Cl₂/MeOH (1:1) | 0.048 |

| Myrsine africana | Leaves | Ethyl Acetate | 0.035 |

| Aloe megalacantha | Latex | Petroleum Ether/EtOAc | 0.042 |

Chromatographic Purification Strategies

Crude extracts undergo fractionation using silica gel column chromatography with gradient elution. For Aloe megalacantha, a petroleum ether/ethyl acetate gradient (10–60% ethyl acetate) separates this compound from structurally similar anthraquinones. Final purification employs Sephadex LH-20 gel filtration with isocratic elution (dichloromethane/methanol, 1:1), enhancing purity to >95%.

Table 2: Chromatographic Conditions for Purification

| Step | Stationary Phase | Mobile Phase | Target Fraction Purity |

|---|---|---|---|

| Initial Fractionation | Silica Gel | Petroleum Ether/EtOAc | 70–80% |

| Final Purification | Sephadex LH-20 | CH₂Cl₂/MeOH (1:1) | >95% |

Optimization of Yield and Purity

Yield optimization requires balancing solvent polarity and extraction time. For instance, increasing ethyl acetate concentration to 40% in the mobile phase improves resolution of this compound from aloesaponarin derivatives in Aloe megalacantha. Acid-washed silica gel (oxalic acid impregnation) further reduces tailing during column chromatography, enhancing recovery rates by 15–20%.

Challenges and Innovations in Natural Extraction

Co-Extraction of Structural Analogs

A major challenge is the co-elution of this compound with chrysophanol and aloe-emodin due to similar hydrophobicity. Sequential chromatography with pH-adjusted mobile phases (e.g., 50 mM sodium phosphate, pH 3.0) mitigates this by altering ionization states.

Scalability and Industrial Adaptation

While lab-scale methods achieve high purity, industrial-scale production requires cost-effective alternatives. Rotary evaporation replaced by thin-film distillation reduces solvent use by 30%, and centrifugal partition chromatography (CPC) enables continuous extraction, achieving yields of 0.038 mg/g at pilot scales.

Quality Control and Analytical Validation

Spectroscopic Characterization

Post-purification, this compound is validated via UV-Vis (λ<sub>max</sub> = 252 nm), IR (ν<sub>max</sub> = 1,701 cm<sup>−1</sup> for carbonyl), and NMR (δ<sub>H</sub> 7.75 for H-4). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 270.24 [M+H]<sup>+</sup>.

Análisis De Reacciones Químicas

Types of Reactions: 2-Hydroxychrysophanol undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it to hydroquinone derivatives.

Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the anthraquinone core.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nitrating agents.

Major Products: The major products formed from these reactions include various hydroxylated, halogenated, and nitrated derivatives of this compound .

Aplicaciones Científicas De Investigación

2-Hydroxychrysophanol has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other anthraquinone derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mecanismo De Acción

Comparación Con Compuestos Similares

The following analysis compares 2-Hydroxychrysophanol with structurally or functionally analogous compounds from the same study: Kigelinone, Levofuraltadone, and Isoathyriol.

Pharmacological Properties

Table 1: Drug-Likeness Based on Lipinski’s Rule of Five

| Compound | Molecular Weight (Da) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | LogP |

|---|---|---|---|---|

| This compound | <500* | <5* | <10* | <5* |

| Kigelinone | <500* | <5* | <10* | <5* |

| Levofuraltadone | <500* | <5* | <10* | <5* |

| Isoathyriol | <500* | <5* | <10* | <5* |

Molecular Docking Profiles

Table 2: Binding Affinities and Target Proteins

| Compound | Target Protein | Biological Role of Target | Key Interactions |

|---|---|---|---|

| This compound | 1G5M | Apoptosis regulation in cancer | Hydrogen, alkyl bonds |

| Kigelinone | 2JXU, 5IUU, 5Y63 | Bacterial stress response | π-alkyl, hydrogen bonds |

| Levofuraltadone | N/A | Protozoan pathogen inhibition | Broad antibiotic activity |

| Isoathyriol | 1G5M, 5IUU | Cancer apoptosis & bacterial NAD+ metabolism | Multi-target interactions |

Structural and Functional Divergence

- Selectivity: this compound’s hydroxylation at the C2 position likely enhances its specificity for eukaryotic apoptotic proteins (e.g., 1G5M), unlike Kigelinone’s preference for prokaryotic targets .

- Mechanistic Breadth: Isoathyriol bridges anticancer and antibacterial roles, whereas this compound is specialized for oncology .

- Therapeutic Potential: Levofuraltadone’s clinical use in parasitic diseases contrasts with this compound’s preclinical anticancer promise .

Actividad Biológica

2-Hydroxychrysophanol is a naturally occurring anthraquinone derivative, structurally characterized as a trihydroxyanthraquinone. It is recognized for its diverse biological activities, which have been the subject of extensive research. This compound is primarily derived from various plant sources and has been linked to numerous pharmacological effects, including anticancer, antibacterial, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₀O₅, and its structure includes hydroxyl groups at specific positions on the anthraquinone backbone. The compound exhibits notable solubility in organic solvents, which facilitates its extraction from natural sources.

| Property | Value |

|---|---|

| Molecular Weight | 270.24 g/mol |

| Log P | 3.24 |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 5 |

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study highlighted its ability to induce apoptosis in human cancer cells through mechanisms involving the regulation of apoptotic proteins . The compound was shown to interact with specific target proteins, establishing hydrogen bonds that facilitate its anticancer activity .

Antibacterial Properties

This compound has been evaluated for its antibacterial effects against several pathogenic bacteria. In vitro studies indicated that it possesses moderate to high antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were reported to be significantly lower than those of conventional antibiotics, suggesting its potential as an alternative therapeutic agent .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been documented, with studies showing its ability to inhibit pro-inflammatory cytokines in vitro. This suggests a potential role in treating inflammatory diseases .

Neuroprotective Effects

The compound has demonstrated neuroprotective effects in various models, indicating its potential utility in neurodegenerative diseases. Research suggests that it may protect neuronal cells from oxidative stress and apoptosis .

Other Pharmacological Activities

Additional studies have pointed to the compound's hepatoprotective and hypolipidemic effects, further expanding its therapeutic potential across various medical fields .

Case Studies

- Anticancer Study : A recent investigation into the anticancer properties of this compound revealed that it effectively inhibited the growth of A549 (lung cancer) and SK-OV-3 (ovarian cancer) cell lines. The study utilized MTT assays to assess cell viability and demonstrated a dose-dependent response .

- Antibacterial Activity : In a comparative study of natural compounds for antibacterial efficacy, this compound was isolated from plant extracts and tested against Klebsiella pneumoniae and Enterococcus faecalis. Results indicated strong inhibition at concentrations as low as 100 µg/mL .

- Neuroprotection : A study focusing on neuroprotective agents found that this compound could significantly reduce neuronal cell death induced by oxidative stress in cultured neurons, showcasing its potential in treating neurodegenerative disorders .

Q & A

Q. Can this compound’s antibacterial activity inform its anticancer mechanism of action?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.